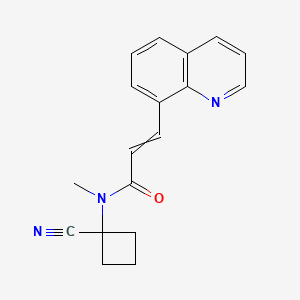

N-(1-cyanocyclobutyl)-N-methyl-3-(quinolin-8-yl)prop-2-enamide

Description

N-(1-cyanocyclobutyl)-N-methyl-3-(quinolin-8-yl)prop-2-enamide is a synthetic small molecule characterized by a prop-2-enamide backbone, a quinolin-8-yl aromatic system, and a substituted cyclobutyl group. The compound’s structural uniqueness arises from the 1-cyanocyclobutyl moiety, which introduces steric constraints and electronic effects due to the nitrile group.

Properties

IUPAC Name |

N-(1-cyanocyclobutyl)-N-methyl-3-quinolin-8-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-21(18(13-19)10-4-11-18)16(22)9-8-15-6-2-5-14-7-3-12-20-17(14)15/h2-3,5-9,12H,4,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQOZVOQXDOSNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C=CC1=CC=CC2=C1N=CC=C2)C3(CCC3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-N-methyl-3-(quinolin-8-yl)prop-2-enamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the cyanocyclobutyl group: This might involve the cyclization of a suitable precursor with a cyanide source.

Quinoline attachment: The quinoline moiety can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.

Amide formation: The final step could involve the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-N-methyl-3-(quinolin-8-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions could be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles could be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

N-(1-cyanocyclobutyl)-N-methyl-3-(quinolin-8-yl)prop-2-enamide could have several scientific research applications:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Investigation as a potential therapeutic agent due to its structural features.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-3-(quinolin-8-yl)prop-2-enamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The quinoline moiety could play a key role in these interactions, given its known biological activity.

Comparison with Similar Compounds

N-(quinolin-8-yl)-3-(N-(quinolin-8-yl)furan-2-carboxamido)furan-2-carboxamide (8f)

- Structure: Features dual quinolin-8-yl groups linked via a bis-furan carboxamide scaffold.

- Synthesis : Prepared via cobalt-catalyzed annulation of alkylidenecyclopropanes, yielding spirocyclopropanes at room temperature (40% yield after chromatography) .

- Key Differences : The absence of a cyclobutyl group and the presence of furan rings distinguish this compound. The rigid furan-carboxamide system may reduce conformational flexibility compared to the prop-2-enamide backbone of the target compound.

3-Phenyl-N-(2,2,2-trichloro-1-{[(quinolin-8-yl)carbamothioyl]amino}ethyl)prop-2-enamide

- Structure : Contains a trichloroethyl-thioureido group and a phenylprop-2-enamide chain.

N,N-Bis[2-(1,3-dioxo-2,3-dihydro-1H-benz[de]isoquinolin-2-yl)propyl]-3-amino-1-propanol (8b)

- Structure: A bis-benz[de]isoquinolinyl derivative with a central amino-propanol linker.

- Synthesis: Produced via nucleophilic substitution using 3-amino-1-propanol and potassium carbonate (50% yield) .

- Key Differences: The extended aromatic system (benz[de]isoquinolinyl) and absence of a cyanocyclobutyl group may enhance π-π stacking interactions but reduce steric hindrance.

Structural and Functional Implications

Table 1: Comparative Analysis of Key Features

Key Observations:

Backbone Flexibility : The prop-2-enamide group in the target compound and metabolite allows conformational adaptability, whereas rigid frameworks (e.g., 8f’s bis-furan) may restrict binding modes.

Electronic Effects: The cyanocyclobutyl group in the target compound combines steric bulk with moderate electron-withdrawing character, contrasting with the strongly electron-withdrawing trichloroethyl group in the metabolite .

Synthetic Accessibility : Yields for analogous compounds (e.g., 8b at 50% , 8f at 40% ) suggest moderate synthetic challenges, likely due to steric or electronic factors.

Biological Activity

N-(1-cyanocyclobutyl)-N-methyl-3-(quinolin-8-yl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(1-cyanocyclobutyl)-N-methyl-3-(quinolin-8-yl)prop-2-enamide can be represented as follows:

- Molecular Formula : C₁₃H₁₄N₄O

- Molecular Weight : 246.28 g/mol

Structural Characteristics

The compound features a quinoline moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties. The presence of the cyanocyclobutyl group may contribute to its unique pharmacological profile.

Research indicates that compounds similar to N-(1-cyanocyclobutyl)-N-methyl-3-(quinolin-8-yl)prop-2-enamide exhibit various mechanisms of action, including:

- Inhibition of Kinases : Many quinoline derivatives are known to inhibit protein kinases, which play crucial roles in cell signaling pathways involved in cancer progression.

- Antimicrobial Activity : Some studies suggest that quinoline derivatives possess antimicrobial properties, making them potential candidates for treating infections.

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

- Cancer Treatment : Due to its ability to inhibit specific kinases, it may be effective against certain types of cancer.

- Neuroprotection : Some quinoline derivatives are investigated for their neuroprotective effects, potentially useful in neurodegenerative diseases.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, contributing to its therapeutic potential in various inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that a related quinoline derivative inhibited the growth of ovarian cancer cells through the modulation of kinase activity. The study highlighted the potential of these compounds in targeted cancer therapy .

Case Study 2: Antimicrobial Properties

Research published in Antimicrobial Agents and Chemotherapy indicated that quinoline-based compounds exhibited significant antimicrobial activity against various bacterial strains. This suggests that N-(1-cyanocyclobutyl)-N-methyl-3-(quinolin-8-yl)prop-2-enamide may also possess similar properties .

Comparative Analysis with Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.